molecular formula C27H27N5O4 B12299733 2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide

2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide

Cat. No.: B12299733
M. Wt: 489.6 g/mol
InChI Key: REJPURHLQKBPCX-YTAQVSDTSA-N
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Description

2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a chromenyl core, a tetrazolidinyl group, and a phenylbutoxy side chain, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide typically involves multiple steps, including the preparation of intermediate compounds. The process begins with the deuteration of benzene derivatives to introduce deuterium atoms at specific positions. This is followed by the formation of the chromenyl core through cyclization reactions. The tetrazolidinyl group is then introduced via a nucleophilic substitution reaction, and the phenylbutoxy side chain is attached through etherification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-2,3,4,6-tetradeuterio-5-iodobenzene: Another deuterated benzene derivative with different functional groups.

    2,3,5,6-tetradeuterio-4-methoxyaniline: A deuterated aniline derivative with a methoxy group.

Uniqueness

2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide is unique due to its combination of a chromenyl core, tetrazolidinyl group, and phenylbutoxy side chain. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H27N5O4

Molecular Weight

489.6 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide

InChI

InChI=1S/C27H27N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17,26,29-32H,4-5,9,16H2,(H,28,34)/i12D,13D,14D,15D

InChI Key

REJPURHLQKBPCX-YTAQVSDTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC=CC3=C2OC(=CC3=O)C4NNNN4)[2H])[2H])OCCCCC5=CC=CC=C5)[2H]

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5NNNN5

Origin of Product

United States

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